REACTION_CXSMILES
|
[Na+].[C:2]1([CH3:11])[C:3]([S:8]([O-:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.O.Cl>C(OC)(C)(C)C>[C:2]1([CH3:11])[C:3]([S:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1|
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Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
[Na+].C=1(C(=CC=CC1)S(=O)[O-])C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The resulting two phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with TBME (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The TBME phases were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)S(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |